N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.431. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an economically accessible and easily available bidentate ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures. High selectivity is achieved in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides, yielding compounds of pharmaceutical interest (Subhajit Bhunia, S. V. Kumar, D. Ma, 2017).
Synthesis of N-alkylated Derivatives
N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine is prepared and alkylated to yield N-alkylated products. This process involves converting 2-[3-(Furan-2-ylmethylideneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetohydrazide into key intermediate thiosemicarbazide, which then undergoes cyclization reactions to give derivatives like 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These derivatives have significant applications in medicinal chemistry and drug development (F. El-Essawy, S. M. Rady, 2011).
Imaging of Reactive Microglia
[11C]CPPC, a PET radiotracer specific for the CSF1R microglia marker, serves as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This agent aids in the development of therapeutics for neuroinflammation, especially targeting CSF1R, by providing noninvasive, repeatable readouts in patients and measuring drug target engagement (A. Horti, R. Naik, C. Foss, et al., 2019).
Alkaloids from Mangrove-Derived Actinomycete
A new alkaloid, 2-(furan-2-yl)-6-(2S,3S,4-trihydroxybutyl)pyrazine, along with twelve known compounds, was isolated from the fermentation broth of the endophytic actinomycete Jishengella endophytica 161111. These compounds' structures and absolute configurations were determined by spectroscopic methods and computational analyses. Some of these compounds exhibit activity against the influenza A virus subtype H1N1, indicating potential as anti-viral agents (Pei-Pei Wang, Fandong Kong, Jingjing Wei, et al., 2014).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-17(18(23)20-13-16-2-1-9-25-16)19-12-14-3-7-21(8-4-14)15-5-10-24-11-6-15/h1-2,9,14-15H,3-8,10-13H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWKTJNTPONFOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.